

# A Comparative Guide to CB1 Receptor Agonists: AM11542 vs. CP55,940

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## Compound of Interest

Compound Name: AM11542

Cat. No.: B15580040

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This guide provides an objective comparison of two potent synthetic cannabinoid CB1 receptor agonists, **AM11542** and CP55,940. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of the endocannabinoid system.

## Introduction to AM11542 and CP55,940

CP55,940 is a classic, well-characterized synthetic cannabinoid that has been widely used in research for decades.<sup>[1]</sup> Created by Pfizer in 1974, it is known for its high potency and efficacy as a full agonist at both CB1 and CB2 receptors.<sup>[1][2]</sup> Its robust and consistent activity has made it a standard reference compound in cannabinoid research.<sup>[3]</sup>

**AM11542** is a more recently developed synthetic cannabinoid, designed to facilitate the crystallization of the CB1 receptor in its active state.<sup>[4][5][6]</sup> Structurally distinct from CP55,940, **AM11542** is a tetrahydrocannabinol analog.<sup>[4]</sup> It has been characterized as a potent and full agonist of the CB1 receptor.<sup>[4]</sup>

## Quantitative Comparison of CB1 Receptor Activity

The following tables summarize the key pharmacological parameters of **AM11542** and CP55,940 at the human CB1 receptor, based on data from competitive binding and functional assays.

Table 1: CB1 Receptor Binding Affinity

Compound	Radioligand	K <sub>i</sub> (nM)
AM11542	[ <sup>3</sup> H]CP55,940	1.8 ± 0.3
CP55,940	-	~0.58

K<sub>i</sub> (inhibition constant) is a measure of binding affinity; a lower K<sub>i</sub> value indicates a higher affinity.

Table 2: CB1 Receptor Functional Activity (cAMP Accumulation Assay)

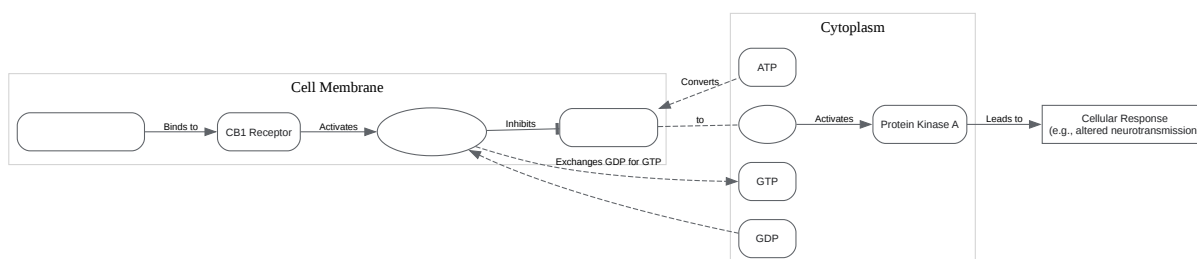
Compound	EC <sub>50</sub> (nM)	E <sub>max</sub> (%)	Classification
AM11542	1.3 ± 0.3	100	Full Agonist
CP55,940	0.8 ± 0.2	100	Full Agonist

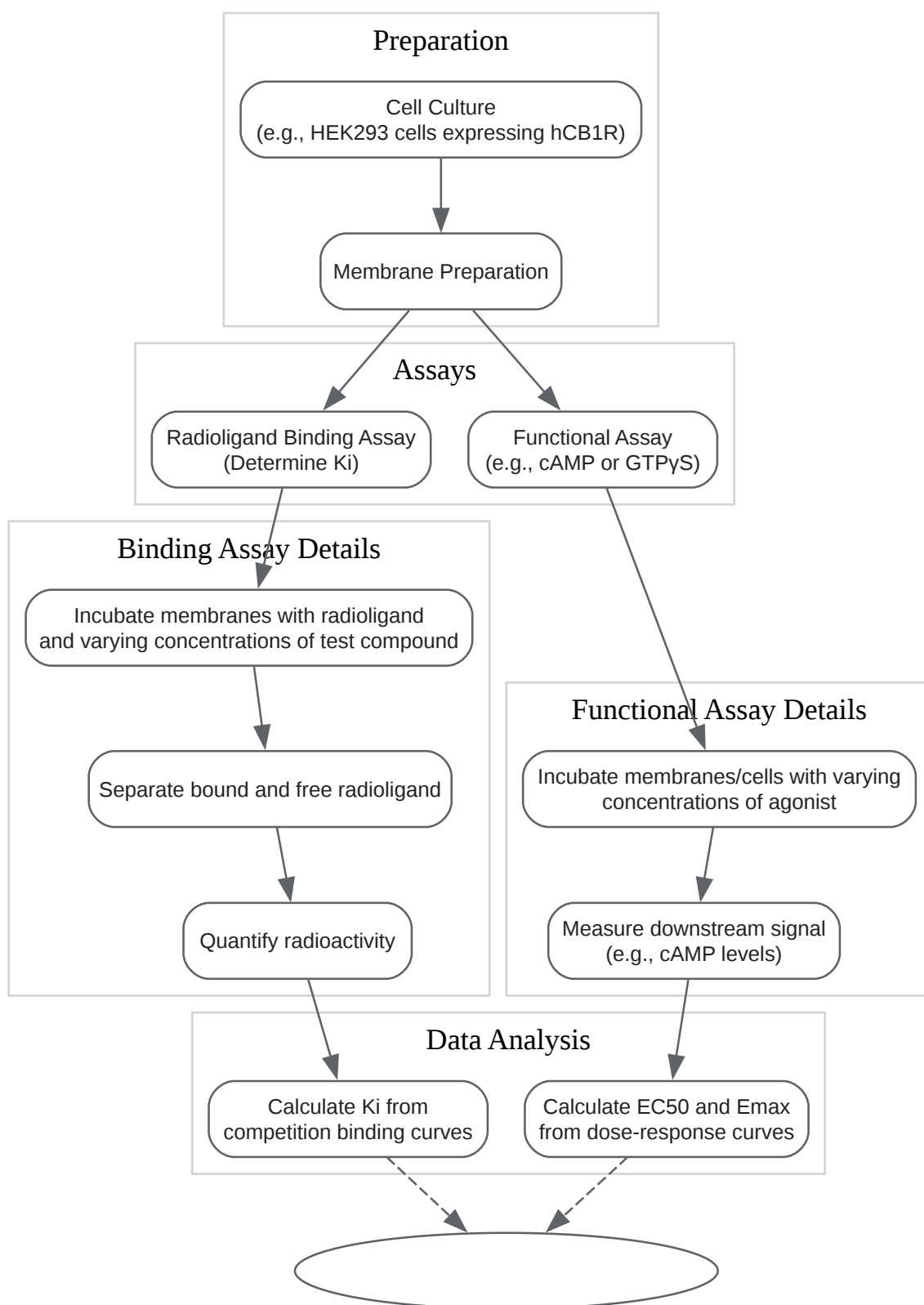
EC<sub>50</sub> (half-maximal effective concentration) is a measure of potency; a lower EC<sub>50</sub> value indicates higher potency. E<sub>max</sub> (maximum effect) is a measure of efficacy, expressed relative to a standard full agonist.

Based on the available data, both **AM11542** and CP55,940 are highly potent and efficacious full agonists at the CB1 receptor. Their binding affinities are in the low nanomolar range, and they elicit a maximal response in functional assays.<sup>[4]</sup>

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for comparing the activity of CB1 agonists.





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